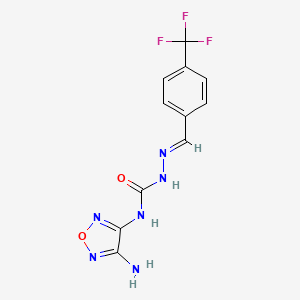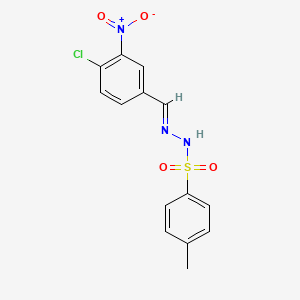
N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide typically involves intricate chemical processes. For example, Percec and Wang (1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization, indicating the complexity of synthesizing bis-substituted aromatic compounds with specific functionalities (Percec & Wang, 1990).
Molecular Structure Analysis
Analyzing the molecular structure of complex organic compounds provides insights into their chemical behavior and potential applications. Szafran, Komasa, and Dega-Szafran (2015) utilized spectroscopic methods to study the structure of a bis(dimethylphenyl betaine) hydrochloride monohydrate, highlighting the role of hydrogen bonding and electrostatic interactions in defining the molecular structure of halogenated organic compounds (Szafran et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of this compound-like compounds can be complex. Dolaz et al. (2009) explored the synthesis, structural characterization, and electrochemical studies of a related compound, highlighting how metal complexes can influence the electrochemical properties of the organic ligands involved (Dolaz et al., 2009).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their potential applications and behavior in different environments. Rodriguez et al. (2001) detailed the synthesis and structural analysis of bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne, providing insights into the impact of molecular structure on the physical properties of bis-substituted compounds (Rodriguez et al., 2001).
Chemical Properties Analysis
Exploring the chemical properties of this compound involves understanding its reactivity, stability, and interactions with other chemicals. Studies such as that by Koten et al. (1978) on triorganotin cations offer a glimpse into the chemical behavior of compounds with similar structural features, emphasizing the role of intramolecular coordination in determining chemical properties (Koten et al., 1978).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
In the field of synthetic chemistry, bis-ionic liquids have been utilized as effective catalysts for the synthesis of novel compounds. For instance, bis-ionic liquid 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) demonstrated efficiency in catalyzing the synthesis of novel benzoxazoles, offering advantages like solvent-free conditions, excellent yields, and reduced environmental consequences. These methodologies could be seen as parallel or related to the synthesis and applications of N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide in creating novel compounds or materials (Nikpassand, Zare Fekri, & Farokhian, 2015).
Antiprotozoal Activity
Research into antiprotozoal activity has led to the synthesis of compounds for medical applications. Although not directly linked to this compound, similar efforts in synthesizing derivatives for antimalarial and antitrypanosomal activity highlight the potential for developing therapeutic agents from structurally complex compounds (Das & Boykin, 1977).
Environmental Studies
In environmental science, the study of persistent organochlorine compounds like DDT and its metabolites, closely related in structure to this compound, has provided insights into the impact of these compounds on cognitive development. For example, in utero exposure to DDT was inversely associated with cognitive skills in preschoolers, underscoring the importance of evaluating the environmental and health impacts of such compounds (Ribas‐Fitó et al., 2006).
Material Science
In the realm of material science, the synthesis of polymers and copolymers involving complex organic molecules has been explored. α,ω-Bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH) was synthesized via a radical-cation phase transfer catalyzed polymerization, showcasing the potential for creating advanced materials with specific properties for various applications (Percec & Wang, 1990).
Electrochemical Applications
The electrochemical reduction of compounds structurally similar to this compound, such as methoxychlor, at carbon and silver cathodes in dimethylformamide (DMF), has been investigated. This research can inform the development of electrochemical sensors or the detoxification of environmental pollutants (McGuire & Peters, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2,2-dimethylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl4N2O2/c1-19(2,18(27)25-16-6-4-12(21)10-14(16)23)8-7-17(26)24-15-5-3-11(20)9-13(15)22/h3-6,9-10H,7-8H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVYKPSUMSCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)


![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)